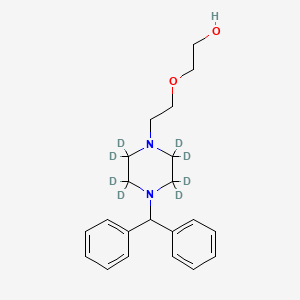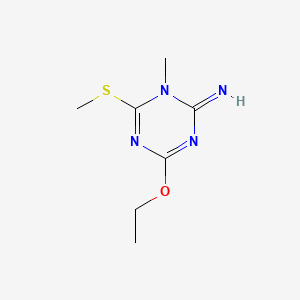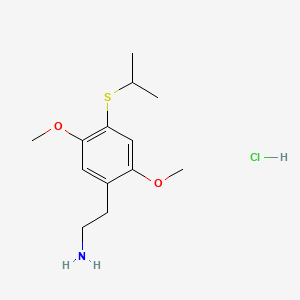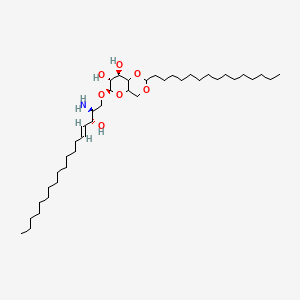
(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N 0924 hydrochloride is a dopamine receptor agonist, specifically targeting dopamine receptors in the brain. It is the less active enantiomer of N-0437, and its opposite enantiomer is Rotigotine . This compound is primarily used in scientific research to study its effects on dopamine receptors and its potential therapeutic applications.
Scientific Research Applications
N 0924 hydrochloride has several scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of dopamine receptor agonists and to develop new compounds with improved efficacy and selectivity.
Biology: It is used to investigate the role of dopamine receptors in various biological processes, including neurotransmission, behavior, and neurodegenerative diseases.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for conditions such as Parkinson’s disease and restless legs syndrome.
Mechanism of Action
N 0924 hydrochloride exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding activates the receptors and triggers a cascade of intracellular signaling pathways, leading to various physiological and behavioral effects. The exact molecular targets and pathways involved are still under investigation, but it is known that dopamine receptor agonists can modulate neurotransmitter release, neuronal excitability, and synaptic plasticity .
Preparation Methods
The synthesis of N 0924 hydrochloride involves several steps. The starting material is typically a naphthalene derivative, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N 0924 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Comparison with Similar Compounds
N 0924 hydrochloride is similar to other dopamine receptor agonists, such as:
Rotigotine: This compound is the opposite enantiomer of N 0924 hydrochloride and has higher activity at dopamine receptors.
Quinpirole: This compound is a potent D2 receptor agonist and is often used as a reference compound in research studies.
properties
IUPAC Name |
(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]heptane, 7-methylene-2-(1-methylethyl)- (9CI)](/img/no-structure.png)



![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)



